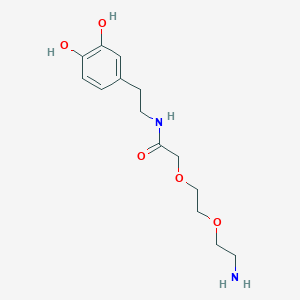
Dopamine-PEG-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dopamine-PEG-NH2 is a compound that combines dopamine, polyethylene glycol (PEG), and an amine group (NH2). Dopamine is a biologically active molecule known for its role as a neurotransmitter in the brain. Polyethylene glycol is a polymer that enhances the solubility and biocompatibility of compounds. The amine group provides a reactive site for further chemical modifications. This compound is widely used in various scientific fields due to its unique properties, including its ability to form stable conjugates and its biocompatibility .
准备方法
Synthetic Routes and Reaction Conditions: Dopamine-PEG-NH2 can be synthesized through a straightforward one-step procedure in an aqueous solution. The process involves the reaction of dopamine with amine-terminated polyethylene glycol (PEG-NH2) under mild conditions. The reaction typically occurs in a buffer solution at a slightly alkaline pH, which facilitates the polymerization of dopamine into polydopamine .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where dopamine and PEG-NH2 are mixed under controlled conditions. The reaction is monitored to ensure the complete conversion of reactants into the desired product. The resulting compound is then purified using techniques such as dialysis or chromatography to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: Dopamine-PEG-NH2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The oxidation of dopamine leads to the formation of dopamine quinone, which can further react to form polydopamine. The amine group in PEG-NH2 can participate in nucleophilic substitution reactions, allowing for the attachment of various functional groups .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions at room temperature or slightly elevated temperatures to ensure optimal reaction rates .
Major Products: The major products formed from the reactions of this compound include polydopamine-coated nanoparticles and various conjugates with functional groups attached to the amine group. These products are used in a wide range of applications, from drug delivery systems to biosensors .
科学研究应用
Dopamine-PEG-NH2 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex molecules and materials. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, this compound is used in drug delivery systems, where it enhances the solubility and stability of therapeutic agents. In industry, it is employed in the development of advanced materials and coatings .
作用机制
The mechanism of action of Dopamine-PEG-NH2 involves the polymerization of dopamine into polydopamine, which forms a stable coating on various surfaces. The polyethylene glycol component enhances the solubility and biocompatibility of the compound, while the amine group provides a reactive site for further modifications. The molecular targets and pathways involved in the action of this compound include interactions with cellular membranes and proteins, which facilitate its uptake and distribution within biological systems .
相似化合物的比较
Similar Compounds: Similar compounds to Dopamine-PEG-NH2 include other dopamine derivatives and PEGylated molecules. Examples include dopamine-PEG-COOH, where the amine group is replaced with a carboxyl group, and dopamine-PEG-OH, where the amine group is replaced with a hydroxyl group .
Uniqueness: this compound is unique due to its combination of dopamine, polyethylene glycol, and an amine group, which provides a versatile platform for various applications. The presence of the amine group allows for easy functionalization, making it suitable for a wide range of chemical modifications and applications. Additionally, the biocompatibility and solubility provided by the polyethylene glycol component make it an attractive choice for biomedical applications .
属性
分子式 |
C14H22N2O5 |
|---|---|
分子量 |
298.33 g/mol |
IUPAC 名称 |
2-[2-(2-aminoethoxy)ethoxy]-N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C14H22N2O5/c15-4-6-20-7-8-21-10-14(19)16-5-3-11-1-2-12(17)13(18)9-11/h1-2,9,17-18H,3-8,10,15H2,(H,16,19) |
InChI 键 |
YWGZQBVWFARKFA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCNC(=O)COCCOCCN)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


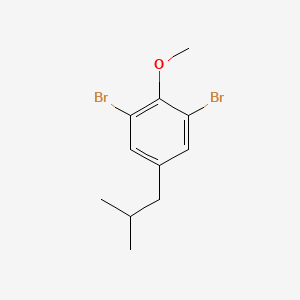
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)
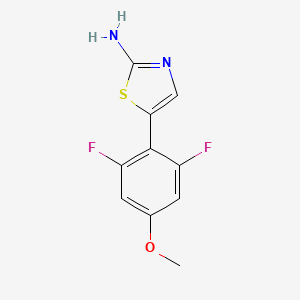
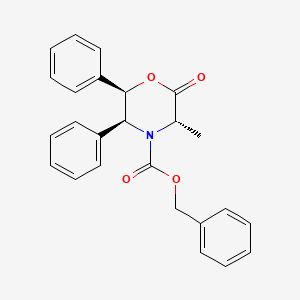

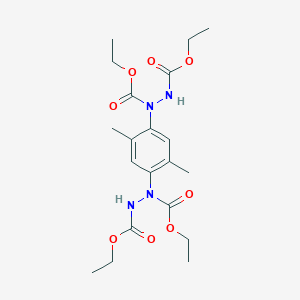

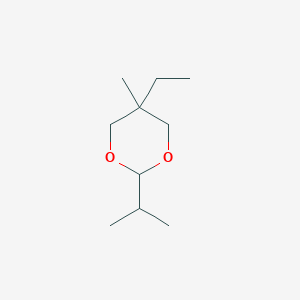

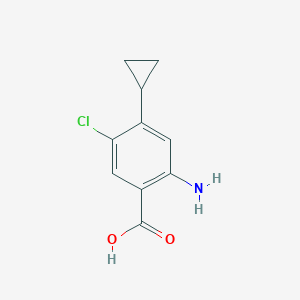
![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
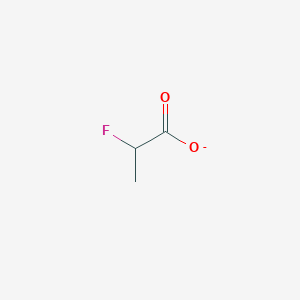
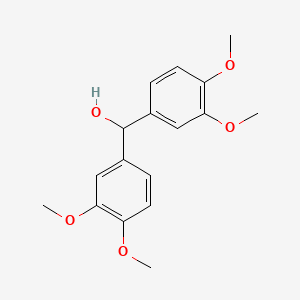
![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)
